5,5-Dimethyl-2-nitrocyclohexa-1,3-dien-1-ol
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Overview
Description
5,5-Dimethyl-2-nitrocyclohexa-1,3-dien-1-ol is an organic compound with the molecular formula C8H11NO3 It is a derivative of cyclohexadiene, characterized by the presence of nitro and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-nitrocyclohexa-1,3-dien-1-ol typically involves the nitration of 5,5-dimethylcyclohexa-1,3-diene. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle large volumes of reactants. The reaction parameters are carefully monitored to ensure consistent product quality and safety.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-nitrocyclohexa-1,3-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones or carboxylic acids.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Nitro ketones, carboxylic acids.
Reduction: Amines, hydroxylamines.
Substitution: Ethers, esters.
Scientific Research Applications
5,5-Dimethyl-2-nitrocyclohexa-1,3-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-nitrocyclohexa-1,3-dien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3-cyclohexadiene: Lacks the nitro and hydroxyl groups, making it less reactive in certain chemical reactions.
5,5-Dimethyl-1,3-cyclohexanedione: Contains two carbonyl groups instead of nitro and hydroxyl groups, leading to different reactivity and applications.
Uniqueness
5,5-Dimethyl-2-nitrocyclohexa-1,3-dien-1-ol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
84903-28-6 |
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Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
5,5-dimethyl-2-nitrocyclohexa-1,3-dien-1-ol |
InChI |
InChI=1S/C8H11NO3/c1-8(2)4-3-6(9(11)12)7(10)5-8/h3-4,10H,5H2,1-2H3 |
InChI Key |
LMOGKYQYEBBYFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C=C1)[N+](=O)[O-])O)C |
Origin of Product |
United States |
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